N-(4-(3,4-dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide
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Overview
Description
“N-(4-(3,4-dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide” is a compound that contains a thiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antiviral Activity
This compound has been explored for its potential antiviral properties. Derivatives of similar structures have shown activity against plant viruses, such as the tobacco mosaic virus . The incorporation of sulfonamides into thiazole rings, which is structurally similar to the compound , can produce compounds that act as carbonic anhydrase inhibitors, potentially offering a pathway to antiviral activity .
Antifungal and Antibacterial Properties
Compounds with a thiazole moiety, akin to our compound of interest, have been reported to possess antifungal and antibacterial properties . This suggests that N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide could be synthesized into derivatives that serve as potent antifungal and antibacterial agents.
Agricultural Applications
The structural analogs of this compound have been used in the synthesis of derivatives with herbicidal properties . This indicates a potential for N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide to be developed into new pesticides or herbicides, contributing to agricultural bioengineering.
Synthesis of Heterocyclic Compounds
The compound has been utilized as a precursor in the synthesis of new heterocyclic compounds with expected biological activity . These heterocyclic compounds are crucial in the development of pharmaceuticals and can lead to the discovery of new drugs.
Chemical Intermediate
The compound serves as a chemical intermediate in the preparation of more complex molecules. For instance, it can be used in the synthesis of substituted urea derivatives by reacting with amino acids or dipeptides .
Mechanism of Action
Target of Action
The compound N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide, also known as N-(4-(3,4-dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide, is a complex molecule with potential biological activity. Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It is known that thiazole derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit photosynthesis and CO2 fixation in plants .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, depending on their specific targets .
Result of Action
Thiazole derivatives have been found to exhibit a range of effects, including antiviral, anti-inflammatory, and antitumor activities .
properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O2S/c14-8-2-1-7(5-9(8)15)10-6-21-13(17-10)18-12(19)11-3-4-16-20-11/h1-6H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOYNLKHYONDGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)NC(=O)C3=CC=NO3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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